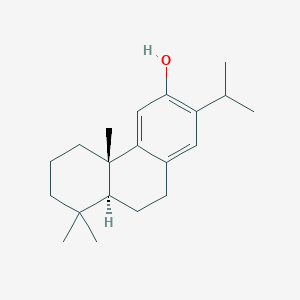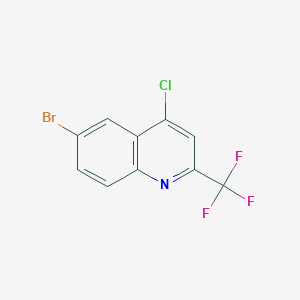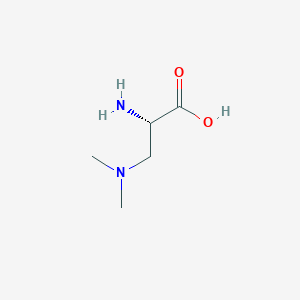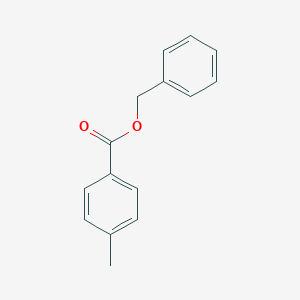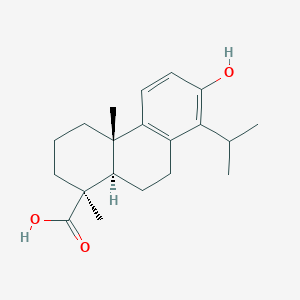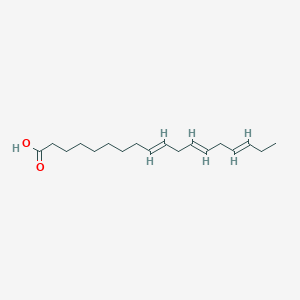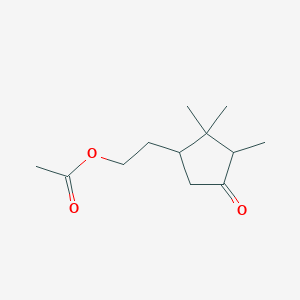
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate, also known as TOCP, is a chemical compound that has been widely used in industrial applications. It is primarily used as a plasticizer and a solvent for cellulose acetate, which is commonly used in the production of plastics, lacquers, and coatings. Despite its widespread use, TOCP has been found to have toxic effects on humans and animals, and has been classified as a hazardous substance by several regulatory agencies.
作用機序
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate acts as a potent inhibitor of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of the nervous system, leading to a range of neurological symptoms such as tremors, convulsions, and paralysis.
生化学的および生理学的効果
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been found to have toxic effects on several organ systems in the body, including the nervous system, liver, and kidneys. Exposure to 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can lead to neurological symptoms such as peripheral neuropathy and paralysis, as well as liver and kidney damage.
実験室実験の利点と制限
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been used as a research tool in studies investigating the effects of acetylcholinesterase inhibition on the nervous system. However, due to its toxic effects, it must be handled with caution in the laboratory, and appropriate safety measures must be taken to prevent exposure.
将来の方向性
Future research on 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate could focus on developing safer alternatives to the compound for use in industrial applications. Additionally, further studies could investigate the mechanisms underlying the toxic effects of 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate on the nervous system and other organ systems, with the goal of developing new treatments for 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate toxicity. Finally, research could focus on identifying populations at risk for 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate exposure and developing strategies to minimize exposure and prevent toxicity.
合成法
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can be synthesized through the reaction of cyclopentanone with isobutyraldehyde, followed by a reaction with acetic anhydride. The resulting compound is a colorless liquid with a boiling point of 243-245°C.
科学的研究の応用
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been extensively studied for its toxic effects on humans and animals. Research has shown that exposure to 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can cause damage to the nervous system, liver, and kidneys, and can lead to neurological disorders such as peripheral neuropathy and paralysis. 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
特性
CAS番号 |
1901-39-9 |
|---|---|
製品名 |
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate |
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
2-(2,2,3-trimethyl-4-oxocyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H20O3/c1-8-11(14)7-10(12(8,3)4)5-6-15-9(2)13/h8,10H,5-7H2,1-4H3 |
InChIキー |
ODBRWRPMELYFSQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CC(C1(C)C)CCOC(=O)C |
正規SMILES |
CC1C(=O)CC(C1(C)C)CCOC(=O)C |
その他のCAS番号 |
1901-39-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



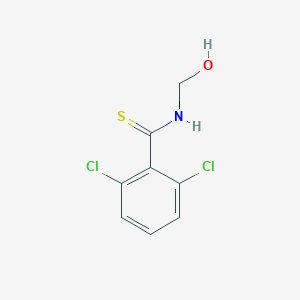
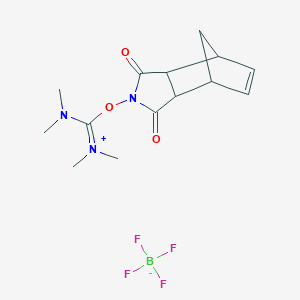
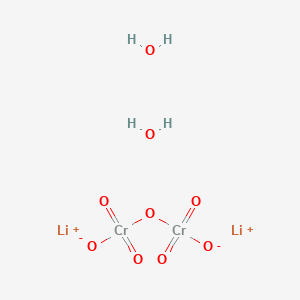
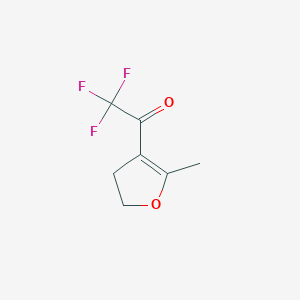
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
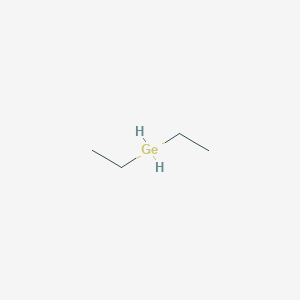
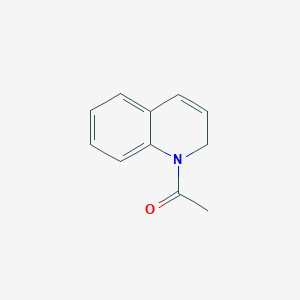
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
